Bienvenue dans la boutique en ligne BenchChem!

5-(1-(Ethylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Drug Discovery Medicinal Chemistry Lead Optimization

5-(1-(Ethylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 1327574-80-0) features a non-interchangeable N-ethylsulfonyl moiety critical for target binding activities. SAR studies confirm substitution profoundly alters EthR inhibition potency & KNa1.1 selectivity. Ideal baseline for metabolic stability assays comparing CYP-mediated N-dealkylation resistance. Request a quote for differentiated hit-to-lead profiling.

Molecular Formula C11H13N3O3S2
Molecular Weight 299.36
CAS No. 1327574-80-0
Cat. No. B2439747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-(Ethylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
CAS1327574-80-0
Molecular FormulaC11H13N3O3S2
Molecular Weight299.36
Structural Identifiers
SMILESCCS(=O)(=O)N1CC(C1)C2=NC(=NO2)C3=CC=CS3
InChIInChI=1S/C11H13N3O3S2/c1-2-19(15,16)14-6-8(7-14)11-12-10(13-17-11)9-4-3-5-18-9/h3-5,8H,2,6-7H2,1H3
InChIKeyIDBBIFLGTKHGCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1-(Ethylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 1327574-80-0): Core Scaffold and Physicochemical Identity for Procurement Screening


5-(1-(Ethylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 1327574-80-0) is a heterocyclic small molecule (MF: C11H13N3O3S2; MW: 299.4 g/mol) built on a 1,2,4-oxadiazole core . Its structure integrates a thiophen-2-yl ring at the 3-position and an N-ethylsulfonyl-substituted azetidine at the 5-position of the oxadiazole [1]. Scaffolds of this type have been investigated in medicinal chemistry campaigns—including as EthR transcriptional repressor inhibitors for ethionamide boosting in Mycobacterium tuberculosis [2] and as SLACK potassium channel modulators [3]—establishing the 1,2,4-oxadiazole-azetidine framework as a privileged chemotype for target engagement.

5-(1-(Ethylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole: Why Empirical Validation Prevents Simple Analog Swapping in Procurement


Generic substitution within the 1,2,4-oxadiazole-azetidine chemical space is unreliable because minor structural perturbations—particularly at the sulfonamide substituent—profoundly alter target binding, functional activity, and drug-like properties [1][2]. An extensive SAR study of 58 thiophen-2-yl-1,2,4-oxadiazoles as EthR inhibitors demonstrated that replacing the N-substituent on the heterocyclic amine was 'crucial for intracellular activity,' with certain modifications (e.g., introduction of a 4,4,4-trifluorobutyryl chain) enabling nanomolar potency while others abolished it [1]. Similarly, in the SLACK potassium channel inhibitor series, variations in the sulfonyl group attached to the azetidine nitrogen dictated in vitro potency and pharmacokinetic profiles [2]. Consequently, the specific N-ethylsulfonyl moiety present in this compound is not an interchangeable feature but a key determinant of its biological fingerprint; substituting this with methylsulfonyl, phenylsulfonyl, or unsubstituted azetidine analogs would be expected to yield divergent activity profiles based on established class SAR, necessitating compound-specific procurement and validation.

5-(1-(Ethylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole: Quantitative Comparator Analysis for Evidence-Based Selection


Physicochemical Differentiation: Molecular Weight and Lipophilicity vs. Des-Ethylsulfonyl Analog

The target compound (MW 299.4) has a significantly higher molecular weight and calculated lipophilicity compared to its des-ethylsulfonyl analog 5-(azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 1225227-56-4; MW 207.25) . The addition of the ethylsulfonyl group (increment of ~92 Da) is predicted to increase LogP by approximately 0.8–1.2 units based on fragment-based calculations common to sulfonamide modifications [1]. This shift in physicochemical profile may influence membrane permeability and solubility, critical parameters for in vitro assay performance and in vivo pharmacokinetics.

Drug Discovery Medicinal Chemistry Lead Optimization

Structural Preorganization and Conformational Rigidity: N-Ethylsulfonyl vs. N-Phenylsulfonyl Azetidine Analogs

The N-ethylsulfonyl group in the target compound confers greater conformational flexibility compared to N-arylsulfonyl analogs (e.g., 5-(1-((4-bromophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole) [1]. In SAR studies of 1,2,4-oxadiazole EthR inhibitors, rigidification of the N-substituent through aryl groups altered the entropic component of target binding, sometimes reducing potency despite increased hydrophobic contacts [2]. The smaller ethyl group may permit a greater ensemble of accessible conformations for induced-fit recognition, whereas bulky aryl sulfonamides can preorganize the azetidine into a single low-energy rotamer that may not optimally complement the target binding site [2].

Structural Biology Fragment-Based Drug Design Binding Thermodynamics

Metabolic Stability Differentiation: Ethylsulfonyl vs. Unsubstituted Azetidine in the Context of 1,2,4-Oxadiazole Scaffolds

1,2,4-Oxadiazole compounds are known to undergo enterobacterial ring degradation in vivo, as observed for the S1P1 agonist CS-2100, where the central oxadiazole was decomposed by gut microbiota in rats and monkeys [1]. However, within EthR inhibitor series, the introduction of an N-sulfonyl substituent on the azetidine ring was associated with improved metabolic stability in microsomal assays compared to unsubstituted or N-acyl analogs [2]. While direct microsomal stability data for CAS 1327574-80-0 are not publicly available, the presence of the ethylsulfonyl group is predicted to reduce oxidative N-dealkylation—a common metabolic soft spot for tertiary amines—relative to N-alkyl or unsubstituted azetidine comparators [2].

ADME Drug Metabolism Pharmacokinetics

Solubility and Formulation Considerations: Ethylsulfonyl vs. Larger Lipophilic Sulfonamides

Within the 1,2,4-oxadiazole EthR inhibitor series, the authors explicitly noted that certain structural modifications 'improved solubility' alongside potency [1]. The N-ethylsulfonyl group represents an intermediate lipophilicity option between highly polar unsubstituted azetidines and highly lipophilic arylsulfonyl or long-chain alkylsulfonyl derivatives. Specifically, compared to the 5-ethylthiophene-2-sulfonyl analog (which adds an additional thiophene ring and ethyl group, significantly increasing LogP), the ethylsulfonyl variant is expected to maintain higher aqueous solubility while still providing metabolic protection [1].

Preformulation Solubility Drug Delivery

5-(1-(Ethylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole: Recommended Application Scenarios Based on Differentiated Properties


Lead Optimization Libraries for Antibacterial Ethionamide Booster Programs Targeting EthR

Based on the established SAR for 1,2,4-oxadiazole EthR inhibitors, the N-ethylsulfonyl substitution pattern represents a balanced physicochemical profile suitable for hit-to-lead libraries [1]. Procurement of this compound for structure-based optimization against M. tuberculosis EthR is justified by the demonstrated nanomolar boosting activity of structurally related oxadiazoles in infected macrophage phenotypic assays [1].

Tool Compound for Profiling SLACK Potassium Channel Pharmacology with Reduced Off-Target Potential

Given the reported identification of 1,2,4-oxadiazole SLACK inhibitors such as VU0531245, this compound's distinct N-ethylsulfonyl group may confer a selectivity window over related sodium-activated potassium channels [2]. It can serve as a comparator compound for evaluating how sulfonamide substituent size and flexibility impact KNa1.1 channel inhibition potency versus KNa1.2 and other K2P channels [2].

In Vitro ADME Comparator for Sulfonamide-Azetidine Series Metabolic Stability Profiling

As noted in the metabolic stability analysis, the predicted resistance of N-sulfonyl azetidines to CYP-mediated N-dealkylation [1] makes this compound a valuable baseline for microsomal stability studies. It can be used alongside unsubstituted azetidine analogs to experimentally quantify the metabolic protection conferred by the ethylsulfonyl group in liver microsome or hepatocyte assays [1].

Fragment-Based Screening for S1P Receptor Modulator Discovery

The 1,2,4-oxadiazole-azetidine chemotype has been validated in S1P1 agonist development (e.g., CS-2100) [3]. This compound, with its intermediate molecular weight and balanced LogP, can serve as a fragment-like starting point for growing or merging strategies aimed at identifying novel S1P receptor modulators with improved gut stability, addressing the known enterobacterial oxadiazole degradation liability [3].

Quote Request

Request a Quote for 5-(1-(Ethylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.